N,2,6-trimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

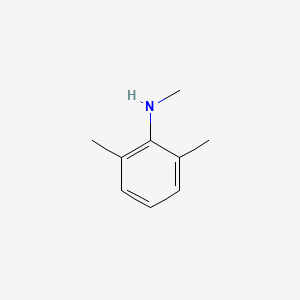

Structure

3D Structure

Properties

IUPAC Name |

N,2,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-5-4-6-8(2)9(7)10-3/h4-6,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGKRVNANIZGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227500 | |

| Record name | N,2,6-Trimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-71-5 | |

| Record name | N,2,6-Trimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,2,6-Trimethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 767-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,2,6-Trimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2,6-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,2,6-trimethylaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2,6-trimethylaniline, with the CAS number 767-71-5, is an aromatic organic compound belonging to the substituted aniline family.[1] Its structure, characterized by a methyl group on the nitrogen atom and two methyl groups flanking the amino group on the benzene ring, results in unique steric and electronic properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, aimed at professionals in research and drug development.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted with an N-methylamino group and two methyl groups at positions 2 and 6. This di-ortho substitution creates significant steric hindrance around the nitrogen atom, which profoundly impacts its chemical behavior.

Molecular Formula: C₉H₁₃N[1]

Molecular Weight: 135.21 g/mol [1]

IUPAC Name: this compound[1]

Synonyms: N,2,6-Trimethylbenzenamine, N-methyl-2,6-dimethylaniline, N-methyl-2,6-xylidine[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 767-71-5 | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 206 °C | [2][3] |

| Density | 0.955 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 4.60 ± 0.10 (Predicted) | [2][3] |

| Storage Temperature | 2-8°C, protect from light | [2][3] |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques. Below is a summary of typical spectral data.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | m | 3H | Aromatic protons |

| ~3.6 | s | 1H | N-H proton |

| ~2.8 | s | 3H | N-CH₃ protons |

| ~2.3 | s | 6H | Ar-CH₃ protons |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~148 | C-N |

| ~138 | C-CH₃ (aromatic) |

| ~128 | CH (aromatic) |

| ~122 | CH (aromatic) |

| ~32 | N-CH₃ |

| ~19 | Ar-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch |

| ~3020 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1300 | C-N stretch |

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 135. Common fragmentation patterns for aromatic amines include the loss of a methyl group or cleavage of the N-C bond.

Synthesis of this compound

A common and logical synthetic route to this compound is the N-methylation of 2,6-dimethylaniline.

Experimental Protocol: N-methylation of 2,6-dimethylaniline

This protocol is a general representation and may require optimization.

Materials:

-

2,6-dimethylaniline

-

Iodomethane (Methyl iodide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetonitrile, DMF, THF)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a solution of 2,6-dimethylaniline (1.0 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1-1.5 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add iodomethane (1.0-1.2 equivalents) dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography or distillation.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is significantly influenced by the steric hindrance imposed by the two ortho-methyl groups. This steric crowding around the nitrogen atom can hinder its nucleophilicity and basicity compared to less substituted anilines. The lone pair of electrons on the nitrogen can still participate in resonance with the aromatic ring, influencing the electron density of the benzene ring and its susceptibility to electrophilic aromatic substitution. However, the steric bulk may also affect the planarity of the molecule, potentially altering the extent of this resonance.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Chemical Structure and Key Properties

Caption: Key properties and structure of this compound.

Conclusion

This compound is a sterically hindered aromatic amine with a unique set of chemical and physical properties. Its synthesis is achievable through standard N-alkylation methods, though its reactivity is moderated by the bulky ortho-substituents. This technical guide provides essential data and a framework for understanding this compound, which will be valuable for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. The provided experimental outline and structural and property summaries offer a solid foundation for further investigation and application of this compound.

References

Physical properties of N,2,6-trimethylaniline (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of N,2,6-trimethylaniline, a compound of interest in various chemical and pharmaceutical research fields. The information is presented to be a valuable resource for laboratory work and process development.

Core Physical Properties

This compound is a substituted aniline with the molecular formula C₉H₁₃N. Understanding its physical characteristics is fundamental for its application and handling in a research and development setting.

Data Summary

The primary physical properties of this compound are its boiling point and density. These values are crucial for purification processes, reaction setup, and safety protocols.

| Physical Property | Value |

| Boiling Point | 206 °C |

| Density | 0.955 ± 0.06 g/cm³ (Predicted)[1] |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical science. The following are standard experimental methodologies for determining the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method using a Thiele tube.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

This assembly is then placed in a Thiele tube filled with mineral oil, ensuring the heat is distributed evenly.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a substance is its mass per unit volume. For liquids, a pycnometer or a simple mass-to-volume measurement using a graduated cylinder and a balance can be employed. The pycnometer method offers higher precision.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath (for temperature control)

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

The clean, dry pycnometer is accurately weighed (m₁).

-

The pycnometer is filled with distilled water of a known density at a specific temperature and weighed again (m₂). The temperature of the water should be recorded.

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature and weighed (m₃).

-

The density of the this compound is then calculated using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water

Logical Relationship of Physical Properties

The physical properties of a chemical compound are intrinsic characteristics that are logically connected to its molecular structure. The following diagram illustrates this fundamental relationship for this compound.

References

An In-depth Technical Guide to the Solubility of N,2,6-trimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,2,6-trimethylaniline in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, detailed experimental protocols for solubility determination, and relevant workflows for its synthesis and handling.

Core Topic: Solubility of this compound

This compound is a substituted aromatic amine. Its solubility in organic solvents is a critical parameter for its application in chemical synthesis, including in the pharmaceutical industry where it may serve as a building block for more complex molecules. The solubility of an organic compound is primarily governed by the principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents. This compound, with its aromatic ring and methyl groups, possesses significant non-polar character, while the amino group introduces a degree of polarity.

Data Presentation: Solubility Profile

| Solvent Classification | Solvent | Qualitative Solubility |

| Polar Protic | Ethanol | Soluble (Predicted) |

| Methanol | Soluble (Predicted) | |

| Water | Insoluble/Immiscible[1][2][3] | |

| Polar Aprotic | Acetone | Soluble (Predicted) |

| Acetonitrile | Likely Soluble | |

| Dimethylformamide (DMF) | Likely Soluble | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |

| Non-Polar | Toluene | Soluble (Predicted) |

| Hexane | Likely Soluble | |

| Chloroform | Soluble[4] | |

| Diethyl Ether | Soluble[1] |

Note: The qualitative solubility predictions are based on the expected behavior of a substituted aniline and data available for its isomers. Experimental verification is required for precise characterization.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols outline standard methods for determining the solubility of a liquid organic compound like this compound in an organic solvent.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution at a specific temperature, separating the undissolved solute, and determining the concentration of the solute in the saturated solution by evaporating the solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Thermostatically controlled water bath or incubator

-

Small vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Analytical balance

-

Vortex mixer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent.

-

Securely cap the vial and place it in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer can be used intermittently.

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended microparticles.

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Record the exact mass of the saturated solution transferred.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely evaporated, weigh the evaporation dish containing the solute residue.

-

Calculate the solubility as the mass of the solute per mass or volume of the solvent (e.g., g/100 g solvent or g/100 mL solvent).

Protocol 2: Spectroscopic Method for Solubility Determination

This method is suitable if this compound has a distinct chromophore that allows for quantification using UV-Vis spectroscopy.

Materials:

-

This compound

-

Selected organic solvent(s)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of a Saturated Solution:

-

Follow steps 1-4 from the Gravimetric Method to prepare a saturated solution at a specific temperature.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationship in Synthesis of Trimethylanilines

The synthesis of trimethylanilines, including isomers like 2,4,6-trimethylaniline, often follows a common synthetic pathway. While the specific starting materials and reaction conditions may vary for this compound, the general logic of nitration followed by reduction is a fundamental approach in aromatic amine synthesis.[1][5]

Caption: General Synthetic Pathway for Trimethylanilines.

References

An In-depth Technical Guide to the Basicity and pKa of N,2,6-trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa value of N,2,6-trimethylaniline. It delves into the structural factors influencing its basicity, presents available quantitative data, outlines experimental protocols for pKa determination, and illustrates key concepts with diagrams.

Introduction to this compound and its Basicity

This compound, also known as N-methyl-2,6-dimethylaniline, is an aromatic amine with the chemical structure illustrated below. Its basicity is a critical parameter influencing its reactivity, nucleophilicity, and utility in various chemical transformations, including as a precursor in the synthesis of N-heterocyclic carbene (NHC) ligands.

The basicity of anilines is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In this compound, a delicate interplay of electronic and steric effects governs its basic character.

Structural Factors Influencing Basicity

The basicity of this compound is a result of several competing factors:

-

Inductive Effect: The three methyl groups (-CH₃) are electron-donating groups. Through the inductive effect, they increase the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom. This increased electron density makes the lone pair more available for protonation, thus increasing basicity.

-

Steric Inhibition of Resonance (SIR): In aniline, the lone pair on the nitrogen atom can be delocalized into the π-system of the benzene ring through resonance, which decreases its availability for protonation and thus lowers basicity. However, in this compound, the two methyl groups at the ortho positions sterically hinder the N-methyl group, forcing it out of the plane of the aromatic ring. This twisting disrupts the overlap between the nitrogen's lone pair orbital and the ring's π-system. As a result, the resonance effect is significantly diminished. This localization of the lone pair on the nitrogen atom leads to a substantial increase in basicity compared to aniline and even N,N-dimethylaniline.[1][2][3]

-

Solvation Effects: The steric bulk of the ortho-methyl groups can also hinder the solvation of the protonated form (the anilinium ion). Effective solvation stabilizes the conjugate acid, which would increase the basicity of the amine. In the case of this compound, this steric hindrance to solvation may slightly counteract the basicity-enhancing effect of SIR.

The logical relationship between the structure of this compound and its resulting basicity is depicted in the following diagram.

Caption: Influence of structural features on the basicity of this compound.

Quantitative Data: pKa Values

For comparison, the pKa values of related anilines are presented in the table below.

| Compound | Structure | pKa Value | Data Type |

| Aniline | C₆H₅NH₂ | 4.6 | Experimental |

| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | 5.15 | Experimental[5] |

| 2,4,6-Trimethylaniline | (CH₃)₃C₆H₂NH₂ | 4.38 | Experimental[6][7] |

| This compound | (CH₃)₂C₆H₃NHCH₃ | ~4.60 ± 0.10 | Predicted[8] |

The predicted pKa of this compound is similar to that of aniline. However, due to the steric inhibition of resonance, it is expected to be a stronger base than N,N-dimethylaniline. The increased basicity of N,N,2,6-tetramethylaniline compared to N,N-dimethylaniline, a well-documented example of SIR, supports this expectation.[2]

Role in Organic Synthesis: Precursor to N-Heterocyclic Carbene (NHC) Ligands

The defined basicity and steric profile of this compound make it a valuable precursor in the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are widely used as ligands in organometallic catalysis. The synthesis of many common NHC precursors, such as 1,3-dimesitylimidazolium chloride (IMes·HCl), starts from the corresponding aniline.

The general synthesis pathway involves the condensation of a substituted aniline with a 1,2-dicarbonyl compound (like glyoxal) followed by cyclization. The basicity of the starting aniline is crucial in these condensation reactions. A sufficiently basic amine is required for the nucleophilic attack on the carbonyl carbons. The steric bulk provided by the 2,6-dimethyl substitution pattern is then carried over to the final NHC ligand, which is critical for its catalytic activity and stability.

Caption: Generalized workflow for the synthesis of NHC ligands from aniline precursors.

Experimental Protocols for pKa Determination

The pKa of this compound can be experimentally determined using several methods. Potentiometric titration and UV-Vis spectrophotometry are the most common techniques.

Potentiometric Titration

This method involves titrating a solution of the amine with a standard acid and monitoring the pH of the solution.

Methodology:

-

Preparation of the Amine Solution: A precise amount of this compound is dissolved in a suitable solvent. Due to its limited solubility in water, a co-solvent system such as water-ethanol or water-acetonitrile is often employed. The concentration is typically in the range of 0.01 to 0.05 M.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve (or the peak of the first derivative). The pKa is the pH at the half-equivalence point.

The workflow for pKa determination by potentiometric titration is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | C9H13N | CID 136604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 767-71-5 [m.chemicalbook.com]

Synthesis of N,2,6-trimethylaniline from 2,6-dimethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the N-methylation of 2,6-dimethylaniline to produce N,2,6-trimethylaniline, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details three prominent methods: classical N-alkylation using methyl iodide, the Eschweiler-Clarke reaction, and catalytic N-methylation with methanol. For each method, a detailed experimental protocol is provided, alongside a summary of quantitative data in tabular format for easy comparison. Furthermore, reaction pathways are visualized using Graphviz diagrams to elucidate the underlying chemical transformations.

Classical N-Alkylation with Methyl Iodide

Direct alkylation of the amine with an alkyl halide is a fundamental and widely practiced method for the formation of C-N bonds. In the context of synthesizing this compound, this approach involves the reaction of 2,6-dimethylaniline with a methylating agent, typically methyl iodide, in the presence of a base. This method is often favored for its straightforward execution and potentially high yields.

A reported synthesis of this compound from 2,6-dimethylaniline and iodomethane has achieved a near-quantitative yield of 99%.[1] This high efficiency makes it a very attractive route for laboratory and potential industrial-scale production.

Experimental Protocol

Materials:

-

2,6-dimethylaniline

-

Methyl iodide (Iodomethane)

-

Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

-

Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

-

Rotary evaporator

-

Filtration apparatus

Procedure: [2]

-

To a solution of 2,6-dimethylaniline (1 equivalent) in dichloromethane, add potassium carbonate (4 equivalents).

-

Cool the stirred suspension in an ice bath.

-

Slowly add methyl iodide (4 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2,6-dimethylaniline | [1][2] |

| Reagents | Methyl iodide, Potassium carbonate | [2] |

| Solvent | Dichloromethane | [2] |

| Reaction Time | 16 hours | [2] |

| Temperature | Room temperature | [2] |

| Reported Yield | Up to 99% | [1] |

| Purification | Vacuum distillation/Column chromatography | General |

Reaction Pathway

Caption: Reaction pathway for the classical N-alkylation of 2,6-dimethylaniline.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[3][4] A key advantage of this reaction is that it typically stops at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[3] However, for some aniline derivatives, this reaction can lead to the formation of resinous byproducts.[5] Furthermore, a similar transition-metal-free approach using formaldehyde with a sterically hindered aniline like 2,6-dimethylaniline has been reported to yield only trace amounts of the desired product, suggesting that careful optimization of reaction conditions is crucial for this substrate.

Experimental Protocol

Materials:

-

2,6-dimethylaniline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for neutralization

-

Dichloromethane (CH₂Cl₂) or diethyl ether for extraction

-

Standard laboratory glassware for organic synthesis

-

Stirring and heating apparatus (oil bath)

-

Separatory funnel

-

Rotary evaporator

Procedure: [6]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethylaniline (1 equivalent).

-

Carefully add formic acid (8.4 equivalents) to the aniline. An exothermic reaction may occur.

-

Once the initial reaction subsides, add formaldehyde (5 equivalents, 37% aqueous solution).

-

Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 5-10 hours.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium hydroxide or potassium carbonate solution until the pH is basic.

-

Extract the aqueous mixture with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the solvent to yield the crude product, which can be purified by vacuum distillation.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2,6-dimethylaniline | [6] |

| Reagents | Formic acid, Formaldehyde | [6] |

| Reaction Time | 5-10 hours | [6] |

| Temperature | Reflux (100-110 °C) | [3] |

| Reported Yield | Variable, potentially low for this substrate | - |

| Purification | Vacuum distillation | General |

Reaction Pathway

Caption: Simplified reaction pathway for the Eschweiler-Clarke methylation.

Catalytic N-Methylation with Methanol

Modern synthetic chemistry increasingly focuses on sustainable and atom-economical methods. Catalytic N-methylation of anilines using methanol as a C1 source represents a significant advancement in this area.[7][8] This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of methanol to formaldehyde by a transition metal catalyst, followed by reductive amination with the aniline and subsequent regeneration of the catalyst. Ruthenium and iridium-based catalysts have shown particular promise in this transformation.[7][8][9]

However, the steric hindrance presented by the two ortho-methyl groups in 2,6-dimethylaniline poses a significant challenge for this method. Indeed, one study employing an iridium-based catalyst reported no reaction with 2,6-dimethylaniline, highlighting the substrate sensitivity of some catalytic systems.[9][10] Nevertheless, successful N-methylation of the closely related N,2-dimethylaniline using a ruthenium catalyst suggests that with the appropriate catalyst and conditions, this route is viable.[7]

Experimental Protocol (Representative)

Materials:

-

2,6-dimethylaniline

-

Anhydrous methanol (MeOH)

-

Ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃))[8]

-

Base (e.g., Cesium carbonate, Cs₂CO₃)[8]

-

Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating apparatus

-

Inert gas supply (Argon or Nitrogen)

-

Syringes for liquid transfer

-

Silica gel for column chromatography

-

In a Schlenk tube under an inert atmosphere, combine the ruthenium catalyst (0.5 mol%), 2,6-dimethylaniline (1.0 mmol, 1.0 equivalent), and cesium carbonate (0.5 equivalents).

-

Add anhydrous methanol (1 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 140 °C with vigorous stirring for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel to isolate the this compound product.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2,6-dimethylaniline | [7][8] |

| Reagents | Methanol, Ruthenium catalyst, Base (Cs₂CO₃) | [7][8] |

| Catalyst Loading | 0.5 mol% | [8] |

| Reaction Time | 12 hours | [8] |

| Temperature | 140 °C | [8] |

| Reported Yield | Not reported for 2,6-dimethylaniline; 77% for N,2-dimethylaniline | [7] |

| Purification | Column chromatography | [7][8] |

Reaction Pathway (Borrowing Hydrogen Mechanism)

Caption: Simplified "Borrowing Hydrogen" mechanism for catalytic N-methylation.

Conclusion

The synthesis of this compound from 2,6-dimethylaniline can be achieved through several distinct methodologies. The classical N-alkylation with methyl iodide stands out as a highly efficient method, with reported yields reaching 99%. While the Eschweiler-Clarke reaction offers a classic, metal-free alternative, its efficacy for the sterically hindered 2,6-dimethylaniline may be limited and requires careful optimization to avoid side reactions. The modern approach of catalytic N-methylation using methanol is atom-economical and sustainable, but the choice of catalyst is critical to overcome the steric hindrance of the substrate. For researchers and drug development professionals, the selection of the most appropriate synthetic route will depend on factors such as required scale, cost of reagents and catalysts, and the desired level of process optimization and sustainability. Further investigation into catalyst development for the N-methylation of sterically hindered anilines could unlock the full potential of the catalytic approach for this important transformation.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. zaguan.unizar.es [zaguan.unizar.es]

Spectroscopic Analysis of N,2,6-trimethylaniline: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for N,2,6-trimethylaniline, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this compound (CAS 767-71-5), this document utilizes data from its close structural isomer, 2,4,6-trimethylaniline (CAS 88-05-1), as a predictive reference. The structural similarities and differences are noted to aid in the interpretation of expected spectra for this compound.

Data Presentation

The following tables summarize the key spectroscopic data obtained for 2,4,6-trimethylaniline. These values can be used as a reasonable estimation for the corresponding signals in this compound, with expected variations due to the different substitution pattern.

Table 1: ¹H NMR Spectroscopic Data for 2,4,6-trimethylaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.75 | Singlet | 2H | Aromatic H (meta to -NH₂) |

| 3.40 | Singlet | 2H | -NH₂ Protons |

| 2.19 | Singlet | 6H | Methyl Protons (ortho to -NH₂) |

| 2.13 | Singlet | 3H | Methyl Proton (para to -NH₂) |

Note: For this compound, one would expect to see a singlet for the N-methyl group, and distinct signals for the two ortho methyl groups and the remaining aromatic protons.

Table 2: ¹³C NMR Spectroscopic Data for 2,4,6-trimethylaniline

| Chemical Shift (δ) ppm | Assignment |

| 143.2 | C-NH₂ (ipso) |

| 128.9 | Aromatic CH (meta to -NH₂) |

| 127.3 | Aromatic C-CH₃ (para) |

| 122.1 | Aromatic C-CH₃ (ortho) |

| 20.3 | Methyl Carbon (para to -NH₂) |

| 18.0 | Methyl Carbons (ortho to -NH₂) |

Note: For this compound, the chemical shift of the N-methyl carbon would be a key differentiator. The aromatic carbon signals would also differ due to the change in symmetry.

Table 3: IR Spectroscopic Data for 2,4,6-trimethylaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3433, 3356 | Strong | N-H Stretch (primary amine) |

| 2918 | Strong | C-H Stretch (methyl) |

| 1624 | Strong | N-H Bend (scissoring) |

| 1510 | Strong | C=C Stretch (aromatic ring) |

| 1225 | Strong | C-N Stretch |

Note: For this compound, a secondary amine, a single, weaker N-H stretching band would be expected around 3350-3310 cm⁻¹. The C-N stretching vibration for aromatic amines is typically observed in the 1335-1250 cm⁻¹ region.[1][2]

Table 4: Mass Spectrometry Data for 2,4,6-trimethylaniline

| m/z | Relative Intensity (%) | Assignment |

| 135 | 100.0 | [M]⁺ (Molecular Ion) |

| 134 | 60.1 | [M-H]⁺ |

| 120 | 76.7 | [M-CH₃]⁺ |

| 91 | 10.5 | Tropylium ion ([C₇H₇]⁺) |

| 77 | 5.9 | Phenyl cation ([C₆H₅]⁺) |

Note: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 135. Fragmentation patterns will likely involve the loss of a methyl group from the nitrogen or the ring, and the loss of HCN is common for anilines.[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of aromatic amines.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance 500 FT-NMR spectrometer equipped with a 5 mm broadband probe.

-

Sample Preparation : Approximately 10-20 mg of the analyte (this compound) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : The spectrum is acquired at 500 MHz. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and an acquisition time of 4 seconds.

-

¹³C NMR Acquisition : The spectrum is acquired at 125 MHz using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

-

Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, equipped with a universal Attenuated Total Reflectance (ATR) accessory.[4]

-

Sample Preparation : A small drop of the liquid this compound is placed directly onto the ATR crystal. For solution-state measurements, the sample is dissolved in a suitable solvent (e.g., carbon tetrachloride) and placed in a liquid cell with NaCl or KBr windows.

-

Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal (or the pure solvent) is first collected. The sample spectrum is then recorded, and the final spectrum is presented in terms of transmittance or absorbance. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

-

GC Separation : A small volume (e.g., 1 µL) of the sample solution is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the analyte.

-

MS Detection (Electron Ionization) : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5] The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

Data Analysis : The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to N,2,6-trimethylaniline: Molecular Weight and Formula

This guide provides a detailed overview of the fundamental chemical properties of N,2,6-trimethylaniline, specifically its molecular weight and formula. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for their work.

Core Molecular Data

This compound is an organic compound with a specific molecular structure that dictates its chemical and physical properties. The elemental composition and arrangement are summarized by its molecular formula and molecular weight.

| Property | Value |

| Molecular Formula | C9H13N[1][2][3][4] |

| Molecular Weight | 135.21 g/mol [1][3] |

| Molar Mass | 135.21[4] |

| Exact Mass | 135.104799419 Da[1][2] |

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound relies on standard and highly accurate analytical chemistry techniques.

-

Mass Spectrometry: This is the primary technique used to determine the exact mass of a molecule. In a typical workflow, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in deducing the precise elemental composition.

-

Elemental Analysis: This method provides the percentage composition of each element (carbon, hydrogen, nitrogen, etc.) in the compound. The results are then used to determine the empirical formula, which can be converted to the molecular formula if the molar mass is known.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, ¹H and ¹³C NMR spectroscopy can confirm the number of hydrogen and carbon atoms, respectively, which supports the molecular formula derived from other methods.

These standard protocols are fundamental in chemical analysis and are not typically detailed in individual compound summaries.

Logical Relationship of Chemical Properties

The following diagram illustrates the relationship between the compound's name and its derived chemical properties.

References

The Enduring Legacy of the Anilino-Scaffold: From Synthetic Dyes to Targeted Therapeutics

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aniline scaffold, a deceptively simple aromatic amine, holds a rich and transformative history in synthetic chemistry and pharmacology. Initially the cornerstone of the synthetic dye industry in the 19th century, its utility has evolved dramatically, establishing it as a "privileged scaffold" in modern drug discovery. This technical guide provides an in-depth exploration of the discovery and history of substituted anilines, detailing the pivotal shift from chromophores to pharmacophores. It offers comprehensive experimental protocols for key historical and contemporary syntheses, presents quantitative data in structured tables for comparative analysis, and visualizes the critical biological pathways and developmental timelines that underscore the enduring importance of this versatile chemical entity.

A Legacy of Color: The Dawn of the Aniline Era

The story of aniline begins not in a pharmaceutical lab, but in the quest for vibrant colors. Initially isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, he named it "Crystallin".[1] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a blue color and named it "kyanol". It wasn't until 1843 that August Wilhelm von Hofmann demonstrated that these and other isolated substances were, in fact, the same compound, which he named aniline.

The true industrial potential of aniline was accidentally unlocked in 1856 by William Henry Perkin, an 18-year-old student of Hofmann.[2] While attempting to synthesize the antimalarial drug quinine, Perkin's oxidation of impure aniline resulted in a brilliant purple dye he named "mauveine".[2] This serendipitous discovery launched the synthetic dye industry, with Germany, in particular, capitalizing on aniline chemistry to build a massive industrial enterprise.[3] A significant breakthrough that enabled the large-scale production of aniline was the Béchamp reduction, developed by Antoine Béchamp in 1854, which used iron and acid to reduce nitrobenzene.[4]

Key Historical Milestones in the Discovery and Early Application of Anilines

| Year | Scientist(s) | Discovery/Innovation | Significance |

| 1826 | Otto Unverdorben | First isolation of aniline from indigo distillation, named "Crystallin".[1] | Initial discovery of the core aniline molecule. |

| 1834 | Friedlieb Runge | Isolation of "kyanol" from coal tar.[1] | Independent discovery and observation of its color-forming properties. |

| 1843 | A. W. von Hofmann | Unified the various discoveries as a single compound, aniline. | Established the chemical identity of aniline. |

| 1854 | Antoine Béchamp | Developed the Béchamp reduction for the synthesis of aniline from nitrobenzene.[4] | Enabled the industrial-scale production of aniline, fueling the dye industry. |

| 1856 | William Henry Perkin | Accidental synthesis of "mauveine," the first synthetic aniline dye.[3][2] | Launched the synthetic dye industry and demonstrated the chemical versatility of aniline. |

From Stains to Cures: The Medicinal Awakening

The very property that made aniline dyes invaluable—their ability to selectively stain biological tissues—inspired the next chapter in their history. Paul Ehrlich, a pioneer in hematology and immunology, observed that certain aniline dyes preferentially stained microorganisms.[5] This led to his groundbreaking "magic bullet" concept: the idea that a chemical could be designed to selectively target and destroy pathogens without harming the host.[6]

Ehrlich's work culminated in the development of Salvarsan (arsphenamine) in 1909, an arsenic-containing aniline derivative that was the first effective treatment for syphilis.[3] This marked a pivotal moment, demonstrating that synthetic organic compounds could be potent therapeutic agents.

The true potential of aniline-based drugs against bacterial infections was realized in the 1930s. At the Bayer laboratories, Gerhard Domagk discovered that a red azo dye, Prontosil, could cure streptococcal infections in mice.[7] It was later found that Prontosil was a prodrug, metabolized in the body to the active compound, sulfanilamide—a simpler substituted aniline.[8] This discovery ushered in the era of sulfa drugs, the first broadly effective systemic antibacterials, which saved countless lives before the widespread availability of penicillin.[9]

Core Synthetic Methodologies

The synthesis of substituted anilines has evolved from classical reduction methods to sophisticated modern cross-coupling reactions. The choice of method depends on the desired substitution pattern, functional group tolerance, and scalability.

Classical Synthesis: The Béchamp Reduction

The Béchamp reduction remains a historically and industrially significant method for the preparation of anilines from nitroarenes due to its use of inexpensive reagents.[4]

Experimental Protocol: Béchamp Reduction of Nitrobenzene to Aniline

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine iron powder (25 g, 0.45 mol) and water (100 mL).

-

Acidification: Add a small amount of concentrated hydrochloric acid (2 mL) to the slurry to activate the iron surface.

-

Addition of Nitroarene: Heat the mixture to reflux and add nitrobenzene (20 g, 0.16 mol) dropwise through the condenser over a period of 30 minutes. The reaction is exothermic.[10]

-

Reaction: Maintain vigorous reflux for 3-4 hours, with stirring, until the odor of nitrobenzene is no longer detectable.

-

Work-up: Allow the mixture to cool slightly and then add a solution of sodium hydroxide (20 g in 50 mL of water) to make the solution strongly basic. This precipitates iron hydroxides and liberates the free aniline.

-

Isolation and Purification: Isolate the aniline by steam distillation. Separate the aniline from the aqueous layer of the distillate, dry over anhydrous potassium carbonate, and purify by fractional distillation, collecting the fraction boiling at 184 °C.

Synthesis of the First Sulfa Drug: Sulfanilamide

The synthesis of sulfanilamide from aniline is a classic multi-step process that illustrates key reactions in aromatic chemistry.[2][11]

Experimental Protocol: Synthesis of Sulfanilamide from Aniline

-

Step 1: Acetylation of Aniline: In a 250 mL Erlenmeyer flask, dissolve aniline (10 g, 0.107 mol) in 30 mL of water and 10 mL of concentrated HCl. In a separate beaker, prepare a solution of sodium acetate (15 g) in 50 mL of water. Add acetic anhydride (12 mL, 0.127 mol) to the aniline solution with vigorous stirring, and immediately add the sodium acetate solution. Cool the mixture in an ice bath to precipitate acetanilide. Collect the product by vacuum filtration and wash with cold water.

-

Step 2: Chlorosulfonation of Acetanilide: Place the dry acetanilide (10 g, 0.074 mol) in a dry 250 mL flask. In a fume hood, cautiously add chlorosulfonic acid (25 mL, 0.385 mol) in small portions. Heat the mixture at 60-70 °C for 1 hour to complete the reaction. Carefully pour the cooled reaction mixture onto crushed ice (150 g). The p-acetamidobenzenesulfonyl chloride precipitates. Collect the solid by vacuum filtration.

-

Step 3: Ammonolysis: Immediately transfer the moist p-acetamidobenzenesulfonyl chloride to a flask and add 35 mL of concentrated aqueous ammonia. Heat the mixture in a fume hood until the odor of ammonia is faint. Cool the mixture in an ice bath to crystallize p-acetamidobenzenesulfonamide. Collect the product by filtration.

-

Step 4: Hydrolysis: Transfer the p-acetamidobenzenesulfonamide to a flask with 15 mL of 10% aqueous HCl. Boil the mixture gently for 10-15 minutes until the solid dissolves. Cool the solution and carefully add a saturated solution of sodium bicarbonate until the solution is neutral to pH paper. The sulfanilamide will precipitate. Cool in an ice bath, collect by vacuum filtration, and recrystallize from hot water.

Modern Synthetic Approaches

Modern organic synthesis offers highly versatile and efficient methods for constructing substituted anilines, such as the Buchwald-Hartwig amination and the Ullmann condensation.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) under an inert atmosphere (argon or nitrogen).[12]

-

Reagent Addition: Add the aryl halide (1.0 equivalent), the amine (1.0-1.2 equivalents), and anhydrous toluene.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data on Key Syntheses

The following tables summarize typical yields and physical properties for the products of the described synthetic methods.

Table 1: Classical Synthesis of Anilines

| Starting Material | Product | Method | Yield (%) | Melting Point (°C) | Boiling Point (°C) |

| Nitrobenzene | Aniline | Béchamp Reduction | ~90 | -6 | 184 |

| Aniline | Acetanilide | Acetylation | 85-95 | 113-115 | 304 |

| Acetanilide | Sulfanilamide | Multi-step | 50-70 (overall) | 165-167 | N/A |

| Sulfanilamide | Prontosil | Diazotization/Coupling | ~97 | 200-204 | N/A |

Data compiled from various sources, including[5][8][13]. Yields are representative and can vary based on reaction scale and conditions.

Table 2: Modern C-N Coupling Reactions for Substituted Aniline Synthesis

| Aryl Halide | Amine | Catalyst/Ligand | Method | Yield (%) |

| 4-Bromotoluene | Aniline | Pd₂(dba)₃/BINAP | Buchwald-Hartwig | 95 |

| 4-Chlorotoluene | n-Hexylamine | Pd(OAc)₂/XPhos | Buchwald-Hartwig | 92 |

| 2-Iodobenzoic acid | Aniline | CuI | Ullmann Condensation | 75 |

| 4-Iodonitrobenzene | n-Butylamine | Cu₂O | Ullmann Condensation | 85 |

Data compiled from representative literature procedures.[3]

Mechanism of Action: From Broad-Spectrum to Targeted Therapy

The therapeutic utility of substituted anilines is intrinsically linked to their ability to interact with and modulate the function of specific biological macromolecules.

Sulfa Drugs: Inhibiting Folate Synthesis

The antibacterial action of sulfonamides is a classic example of competitive inhibition. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[14] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of p-aminobenzoic acid (PABA) with dihydropterin pyrophosphate.[1] Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, blocking the synthesis of dihydrofolic acid, a crucial precursor for DNA, RNA, and protein synthesis.[3][14] This bacteriostatic action halts bacterial growth and replication.

Modern Aniline Derivatives: Targeting Signaling Pathways in Cancer

In contemporary drug development, substituted anilines are frequently found in targeted cancer therapies, particularly as tyrosine kinase inhibitors (TKIs).[2] Many cancers are driven by aberrant signaling pathways that promote uncontrolled cell growth and proliferation. Anilinoquinazoline and related scaffolds have proven to be highly effective at inhibiting the kinase activity of receptors like the Epidermal Growth Factor Receptor (EGFR).[2]

For instance, drugs like gefitinib and erlotinib are 4-anilinoquinazoline derivatives that act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP pocket of the enzyme, they prevent its activation and block downstream signaling through critical pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, ultimately leading to reduced tumor cell proliferation and survival.[2][15]

Table 3: Biological Activity of Representative Aniline Derivatives

| Compound | Target | Disease/Application | IC₅₀ / MIC |

| Sulfadiazine | Dihydropteroate Synthase (DHPS) | Bacterial Infections | MIC: Varies by species (e.g., 7.13 µg/mL) |

| Gefitinib | EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer | IC₅₀: 20-80 nM |

| Imatinib | Bcr-Abl Tyrosine Kinase | Chronic Myeloid Leukemia | IC₅₀: ~100 nM |

| Paracetamol | Cyclooxygenase (COX) - CNS | Analgesic/Antipyretic | N/A (complex mechanism) |

IC₅₀ (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are approximate and can vary based on the specific assay conditions and cell lines used. Data compiled from various sources, including[2][16].

Standard Experimental Workflow

The development of novel substituted anilines, from synthesis to biological evaluation, follows a structured workflow.

Conclusion

The journey of substituted anilines from the vibrant hues of 19th-century textiles to the targeted cancer therapies of the 21st century is a testament to the power of chemical innovation. This simple yet versatile scaffold has repeatedly proven its value, adapting to the scientific challenges of different eras. For researchers and drug development professionals, the anilino-scaffold continues to offer a robust and synthetically accessible platform for the design of novel therapeutic agents. A deep understanding of its history, synthetic methodologies, and mechanisms of action is crucial for harnessing its full potential in the ongoing quest for new and more effective medicines.

References

- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sulfadimethoxine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. studycorgi.com [studycorgi.com]

- 6. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy Prontosil (EVT-436199) | 103-12-8 [evitachem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. What is the sulfonamide synthesis review?_Chemicalbook [chemicalbook.com]

- 14. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety Information for N,2,6-Trimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for N,2,6-trimethylaniline (also known as 2,4,6-trimethylaniline), a compound used in the synthesis of dyes and as a building block for bulky ligands.[1][2][3] This document consolidates critical data on its toxicity, handling procedures, and emergency measures, presented in a format tailored for scientific and professional audiences.

Chemical and Physical Properties

This compound is a clear to light yellow or brown liquid that may darken upon exposure to air and light.[1][3][4] It is an aromatic amine with the chemical formula C₉H₁₃N.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 88-05-1 | [5] |

| Molecular Weight | 135.21 g/mol | [3][5] |

| Appearance | Clear to light yellow/brown liquid | [1][3][4] |

| Density | 0.963 g/mL | [2][5] |

| Melting Point | -4.9 °C (23.2 °F; 268.2 K) | [2] |

| Boiling Point | 233 °C (451 °F; 506 K) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [3] |

Toxicological Data

This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[6][7] Acute exposure can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, causing symptoms like cyanosis, headache, dizziness, and weakness.[8][9][10]

Acute Toxicity

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 743 mg/kg | [8] |

| LD50 | Mouse | Oral | 590 mg/kg | [8] |

| LC50 | Mouse | Inhalation | 290 mg/m³/2h | [8] |

| LD | Rabbit | Subcutaneous | 0.22 mg/kg | [8] |

Carcinogenicity

There is limited evidence for the carcinogenicity of 2,4,6-trimethylaniline in experimental animals.[8] Long-term feeding studies in mice and rats have shown increased incidences of various tumors.[8][11]

Table 3: Summary of Carcinogenicity Studies

| Species | Sex | Route | Duration | Key Findings | Reference(s) |

| CD-1 Mice | Male & Female | Dietary | 18 months | Increased incidence of hepatocellular carcinoma and vascular tumors in males; increased hepatocellular carcinoma in females. | [8][11] |

| Charles River CD Rats | Male | Dietary | 18 months | Increased incidences of liver neoplasms (hepatocellular carcinomas and cholangiocarcinomas), lung adenomas and adenocarcinomas, and stomach tumors. | [8][11] |

| Female Buffalo Strain Rats | Female | Dietary | 18 months | Occurrence of pituitary tumors and hepatomas. | [11] |

Genotoxicity

Studies on the genotoxicity of 2,4,6-trimethylaniline have produced mixed results. It was found to be weakly mutagenic in some Salmonella typhimurium assays and mutagenic in the wing spot test in Drosophila melanogaster and in a 6-thioguanine resistance test in cultured fibroblasts.[8]

Mechanism of Toxicity: Metabolic Activation

The carcinogenicity of many aromatic amines, including this compound, is linked to their metabolic activation. A key step in this process is N-hydroxylation, primarily catalyzed by cytochrome P450 enzymes in the liver, to form N-hydroxylated metabolites.[9][11] These metabolites can be further conjugated, for example, by sulfation or glucuronidation.[12] The resulting reactive intermediates, such as nitrenium ions, can covalently bind to DNA, leading to DNA adducts, mutations, and potentially initiating cancer.[6][13] The induction of methemoglobinemia is also an indicator of the formation of N-hydroxylated metabolites.[8][11]

Caption: Metabolic activation of this compound leading to toxicity.

Experimental Protocols

Carcinogenicity Bioassay (Weisburger et al., 1978)

While the complete detailed protocol from the original publication is not readily accessible, the following summarizes the key aspects of the experimental design for the long-term feeding studies.[8][11]

-

Test Animals: Male and female albino CD-1 mice and male and female Charles River CD rats.[8][11]

-

Administration: The test compound, 2,4,6-trimethylaniline hydrochloride, was administered through the diet.[8]

-

Dosage:

-

Mice: Low-dose and high-dose groups were initially fed 500 and 1,000 mg/kg of diet, respectively, for three months. Doses were then adjusted to 300 or 600 mg/kg of diet for the subsequent 15 months.[8]

-

Rats (males): Two groups were fed 250 and 500 mg/kg of diet for three months, followed by adjusted doses of 125 or 250 mg/kg of diet for the next 15 months.[8]

-

-

Duration: The total exposure duration was 18 months, with additional observation periods (three months for mice, six months for rats).[11]

-

Endpoints: The primary endpoints were the incidence of tumors, specifically hepatocellular carcinomas, vascular tumors, lung adenomas and adenocarcinomas, and stomach tumors.[8][11] Statistical analysis was performed to compare tumor incidence in treated groups versus control groups.[8]

Acute Oral Toxicity Testing

A general protocol for acute oral toxicity testing, such as the one outlined in OECD Guideline 423, would involve the following steps:

-

Test Animals: Healthy, young adult rodents (e.g., rats), typically nulliparous females.[14]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least five days prior to the study.[14]

-

Housing and Feeding: Animals are housed individually with controlled environmental conditions and have free access to a standard diet and drinking water, except for a brief fasting period before dosing.[14]

-

Dose Administration: The test substance is administered as a single oral dose via gavage.[14]

-

Procedure: A stepwise procedure is used, starting with a group of animals at a specific dose level. The outcome (mortality or survival) determines the subsequent dose level for the next group of animals.[14]

-

Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.[14] Body weight changes are recorded, and a gross necropsy is performed on all animals at the end of the study.[14]

Health and Safety Information

GHS Classification

Table 4: GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [6][7] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [6][7] |

| Acute Toxicity, Inhalation | 1 or 2 | H330: Fatal if inhaled | [13][15] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [13][15] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [13][15] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [13][15] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer | [13][15] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [13][15] |

| Specific Target Organ Toxicity - Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure | [13][15] |

Safe Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of vapors or mists.[16] Use only in a well-ventilated area or under a fume hood.[8][13] Do not eat, drink, or smoke when using this product.[13] Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed original containers.[11][13] Keep away from heat, sparks, and open flames.[17][18] Store away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[11][16]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin contact.[16]

-

Respiratory Protection: If ventilation is inadequate, wear an approved respirator with an appropriate filter for organic vapors.[8][12]

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[11][13]

-

Hazards from Combustion: Combustible liquid.[11] Fire may produce irritating and toxic gases, including nitrogen oxides.[11]

-

Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[16] Evacuate the area.[16]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[11] Wear appropriate personal protective equipment.[12] Ensure adequate ventilation.[12] Remove all sources of ignition.[11]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[12]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[11][13] Ventilate the area and wash the spill site after material pickup is complete.[11] Dispose of waste in accordance with local, state, and federal regulations.[16]

References

- 1. Testing of 2,4,5- and 2,4,6-Trimethylaniline in the Salmonella Assay, in Mammalian Cell Cultures, and in Drosophila melanogaster, and Comparison of the Results with Carcinogenicity Data | CoLab [colab.ws]

- 2. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C9H13N | CID 136604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. Mechanisms of toxicity and carcinogenicity of three alkylanilines [dspace.mit.edu]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oehha.ca.gov [oehha.ca.gov]

- 18. IARC Monographs evaluation of the carcinogenicity of some aromatic amines and related compounds – IARC [iarc.who.int]

Commercial Availability and Suppliers of N,2,6-trimethylaniline: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the procurement, handling, and application of N,2,6-trimethylaniline.

This compound, a substituted aniline derivative, is a key starting material and intermediate in various chemical syntheses, most notably in the pharmaceutical industry for the production of the local anesthetic Lidocaine. This technical guide provides a comprehensive overview of its commercial availability, key suppliers, technical data, and a detailed experimental protocol for its application in the synthesis of Lidocaine.

Commercial Suppliers and Availability

This compound (CAS No. 767-71-5) is readily available from a range of chemical suppliers who cater to research and development as well as bulk manufacturing needs. The compound is typically offered in various purities and quantities. Below is a summary of prominent suppliers and their typical offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Typical Purity | Available Quantities | Indicative Pricing |

| Apollo Scientific | ≥95% | 500mg, 1g | £231.00 (500mg), £370.00 (1g)[1] |

| Sigma-Aldrich (via Key Organics / BIONET) | 97% | Inquire for sizes | Pricing upon request |

| Santa Cruz Biotechnology | Research Grade | Inquire for sizes | Pricing upon request[2] |

| SynQuest Laboratories | Research Grade | 500mg, 1g | $312.00 (500mg), $424.00 (1g)[3] |

| Matrix Scientific | Research Grade | 500mg, 1g, 5g | $144.00 (500mg), $168.00 (1g), $555.00 (5g)[3] |

| BLD Pharm | Research Grade | Inquire for sizes | Pricing upon request[4] |

| Crysdot | 95+% | 5g | $527.00[3] |

| LookChem | Aggregates multiple suppliers | Various | Various[3] |

Technical Data